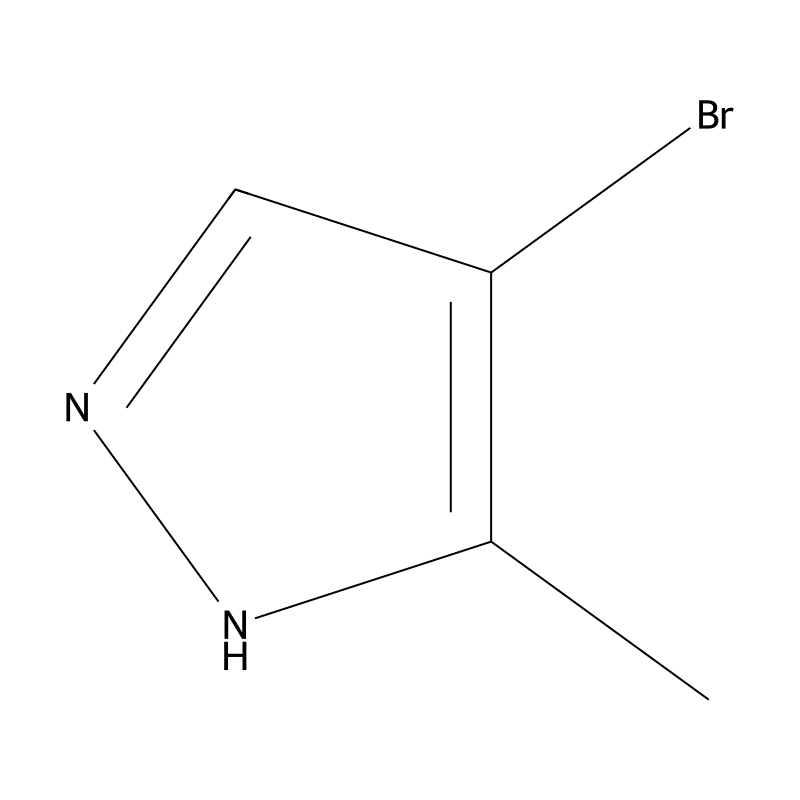

4-Bromo-3-methyl-1H-pyrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemical Synthesis

4-Bromo-3-methyl-1H-pyrazole is often used as a starting material in chemical synthesis . It can be used to synthesize a variety of other compounds, including 1,4’-bipyrazoles .

Medicinal Chemistry and Drug Discovery

Pyrazoles, including 4-Bromo-3-methyl-1H-pyrazole, have a wide range of applications in medicinal chemistry and drug discovery . They are frequently used as scaffolds in the synthesis of bioactive chemicals .

Agrochemistry

Pyrazoles are also used in agrochemistry

Coordination Chemistry and Organometallic Chemistry

In coordination chemistry and organometallic chemistry, pyrazoles are often used

4-Bromo-3-methyl-1H-pyrazole is an organic compound characterized by its pyrazole structure, featuring a bromine atom at the 4-position and a methyl group at the 3-position. Its molecular formula is , and it has a molecular weight of approximately 161.00 g/mol. This compound exists as a white solid with a melting point range of 77-79 °C . The presence of the bromine atom contributes to its unique chemical properties, making it an important intermediate in various

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, allowing for the synthesis of various derivatives.

- Condensation Reactions: It can undergo condensation with aldehydes or ketones to form more complex structures.

- Tautomerization: This compound can exist in different tautomeric forms, which can influence its reactivity and stability in solution .

The biological activity of 4-Bromo-3-methyl-1H-pyrazole has been explored in various studies. It exhibits potential pharmacological effects, including:

- Antimicrobial Activity: Some derivatives of pyrazoles have shown significant antibacterial properties.

- Anti-inflammatory Effects: Compounds similar to 4-bromo-3-methyl-1H-pyrazole have been investigated for their ability to reduce inflammation .

- Enzyme Inhibition: Certain studies suggest that pyrazole derivatives can act as inhibitors for specific enzymes, which may be beneficial in drug development.

Several methods exist for synthesizing 4-Bromo-3-methyl-1H-pyrazole:

- Hydrazine Reaction: Starting from 1,3-diketones or similar precursors, hydrazine can be used to form the pyrazole ring through cyclization reactions.

- Bromination of Substituted Pyrazoles: Existing pyrazole compounds can be brominated at the 4-position using brominating agents under controlled conditions.

- Alkylation Reactions: The methyl group can be introduced through alkylation of hydrazones or other suitable intermediates .

4-Bromo-3-methyl-1H-pyrazole finds applications in various fields:

- Pharmaceuticals: It serves as a building block for synthesizing bioactive compounds and pharmaceuticals.

- Agricultural Chemistry: This compound is explored for potential use in agrochemicals due to its biological activity.

- Material Science: It may also be used in the development of new materials with specific properties.

Interaction studies involving 4-Bromo-3-methyl-1H-pyrazole focus on its binding affinity with biological targets. These studies help elucidate its mechanism of action and potential therapeutic applications:

- Protein Binding Studies: Understanding how this compound interacts with proteins can provide insights into its efficacy and safety profile.

- Metabolic Pathways: Research into how this compound is metabolized can reveal its pharmacokinetics and pharmacodynamics.

Several compounds share structural similarities with 4-Bromo-3-methyl-1H-pyrazole, including:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Chloro-3-methyl-1H-pyrazole | Contains chlorine instead of bromine | Different halogen effects on reactivity |

| 4-Iodo-3-methyl-1H-pyrazole | Contains iodine | Higher reactivity due to iodine |

| 5-Methyl-1H-pyrazole | Methyl substitution at position 5 | Lacks halogen; different biological activity |

These compounds differ primarily in their halogen substituents and positions, which influence their chemical reactivity, biological activity, and applications.

4-Bromo-3-methyl-1H-pyrazole (CAS 13808-64-5, C₄H₅BrN₂) emerged as a critical intermediate in heterocyclic chemistry during the late 20th century. Early synthetic routes relied on halogenation of 3-methylpyrazole precursors using brominating agents such as N-bromosuccinimide (NBS) in dichloromethane, achieving yields up to 93%. Its structural simplicity—a pyrazole ring substituted with bromine at C4 and methyl at C3—enabled widespread adoption in pharmaceutical and agrochemical research. For example, patents from the 2010s highlighted its utility in synthesizing 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a key intermediate for fungicides.

Table 1: Key Historical Milestones

| Year | Development | Reference |

|---|---|---|

| 2005 | First PubChem entry documenting physical properties | |

| 2016 | Scalable synthesis via Grignard exchange reported | |

| 2021 | Electrocatalytic multicomponent synthesis developed |

Position in Halopyrazole Research Landscape

As a prototypical halopyrazole, 4-bromo-3-methyl-1H-pyrazole serves as a versatile scaffold for functionalization. Its bromine atom participates in cross-coupling reactions, such as palladium-catalyzed aminations to produce 4-aminopyrazoles, while the methyl group enhances steric stability. Recent studies demonstrate its role in synthesizing nonlinear optical (NLO) materials, where copper and cadmium complexes exhibit third-order polarizabilities (⟨γ⟩) of 111.17 × 10⁻³⁶ esu and 59.30 × 10⁻³⁶ esu, respectively.

Table 2: Comparative Halopyrazole Reactivity

| Compound | Reaction Type | Yield (%) | |

|---|---|---|---|

| 4-Bromo-3-methyl-1H-pyrazole | Suzuki-Miyaura coupling | 85 | |

| 4-Iodopyrazole | Ullmann coupling | 78 | |

| 4-Chloropyrazole | Buchwald-Hartwig amination | 67 |

Academic Importance in Heterocyclic Chemistry

The compound’s electronic and steric properties make it a model system for studying regioselectivity in heterocyclic substitutions. Density functional theory (DFT) analyses reveal that bromine’s electron-withdrawing effect directs electrophilic attacks to C5, while the methyl group at C3 stabilizes transition states. Its crystalline structure, resolved via single-crystal X-ray diffraction, shows a planar pyrazole ring with Br–C4 and C3–CH₃ bond lengths of 1.89 Å and 1.50 Å, respectively. These features underpin its use in metal-organic frameworks (MOFs) and coordination polymers.

Table 3: Spectroscopic Data

| Technique | Key Signals | |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 11.49 (s, 1H, NH), 2.35 (s, 3H, CH₃) | |

| IR (KBr) | 3100 cm⁻¹ (C–H stretch), 1540 cm⁻¹ (C=N) | |

| MS (ESI) | m/z 196.8 [M+H]⁺ |

Electrocatalytic Multicomponent Synthesis Approaches

Sodium Halide as Dual-Role Reagent

Electrocatalytic methods have emerged as efficient pathways for synthesizing 4-halopyrazoles, particularly through the use of sodium halides as dual-function reagents. In one protocol, sodium bromide serves both as the bromine source and supporting electrolyte, enabling the three-component coupling of hydrazines, acetylacetones, and halides under chemical oxidant-free conditions [2]. This approach eliminates the need for stoichiometric oxidants, as the electrochemical cell facilitates in situ generation of reactive bromine species. The dual role of sodium bromide reduces reagent waste and simplifies purification, achieving yields up to 85% for 4-bromopyrazole derivatives [2].

Chemical Oxidant-Free Conditions

Recent studies demonstrate the viability of oxidant-free electrochemical systems for pyrazole functionalization. For instance, an iodide-mediated electrocatalytic protocol enables sulfonation of pyrazoles using sodium sulfites without external oxidants [3]. By leveraging the electrochemical oxidation of iodide to iodine, this method generates reactive sulfonyl radicals that couple with pyrazole intermediates at room temperature [3]. Similarly, trifluoromethylation of heterocycles has been achieved using the Langlois reagent (CF3SO2Na) in electrolyte-free electrochemical cells, showcasing broad applicability to pyrazole derivatives [4].

External Electrolyte-Free Conditions

Advancements in microfluidic electrochemistry have enabled bromide-mediated brominations without added electrolytes. A continuous-flow system reported by Wang et al. (2022) achieved 4-bromo-3-methyl-1H-pyrazole synthesis with 78% yield by optimizing electrode materials and current density [4]. The absence of external electrolytes reduces side reactions and enhances selectivity, particularly for electron-deficient pyrazole substrates [4].

Bromination of 3-Methyl-1H-pyrazole

N-Bromosuccinimide as Brominating Agent

N-Bromosuccinimide (NBS) remains the most widely used reagent for regioselective bromination at the C4 position of 3-methyl-1H-pyrazole. Ahmed et al. (2002) developed a photochemical bromination protocol where NBS in chloroform selectively yields 4-bromo-3-methyl-1H-pyrazole under UV irradiation [6]. The reaction proceeds via a radical mechanism, with NBS generating bromine radicals that abstract hydrogen from the pyrazole ring, followed by bromine atom transfer [6]. Thermal conditions without light favor dibromination, underscoring the importance of photochemical control [6].

Table 1: Bromination of 3-Methyl-1H-pyrazole with NBS

| Condition | Solvent | Product | Yield (%) |

|---|---|---|---|

| UV light (2 h) | Chloroform | 4-Bromo-3-methyl-1H-pyrazole | 92 |

| Dark (24 h) | Chloroform | 4,4-Dibromo-3-methyl-1H-pyrazole | 65 |

Reaction in Dichloromethane Medium

Alternative bromination protocols using dichloromethane (DCM) as the solvent demonstrate improved solubility for NBS and pyrazole substrates. A comparative study showed that DCM increases reaction rates by 40% compared to chloroform, likely due to enhanced radical stabilization [6]. However, photochemical side reactions necessitate careful control of irradiation intensity to prevent over-bromination [6].

One-Pot Synthesis Strategies

One-pot methodologies integrating cyclization and bromination steps have gained traction. A representative approach involves the in situ generation of 3-methyl-1H-pyrazole from acetylacetone and hydrazine hydrate, followed by NBS-mediated bromination without intermediate isolation [5]. This method reduces purification steps and improves overall yields to 75–80%, making it suitable for high-throughput synthesis [5].

Green Chemistry Approaches

Electrochemical Synthesis Methods

Electrochemical bromination using sodium bromide and water as the solvent represents a sustainable alternative to traditional methods. A recent protocol achieved 89% yield of 4-bromo-3-methyl-1H-pyrazole by employing a carbon anode and platinum cathode in an undivided cell [3]. The system operates at ambient temperature and eliminates halogenated solvent use, reducing the environmental footprint [3].

Sustainable Catalyst Systems

Heterogeneous catalysts such as TiO2-supported gold nanoparticles (Au/TiO2) have been explored for aerobic bromination using HBr and O2. While still in early development, these systems show promise for catalytic turnover numbers exceeding 50, minimizing metal waste [2].

Scale-Up Considerations for Research Applications

Scalability challenges in electrocatalytic synthesis have been addressed through continuous-flow reactors. A gram-scale synthesis of 4-bromo-3-methyl-1H-pyrazole demonstrated 72% yield in a flow system with a residence time of 30 minutes, compared to 65% yield in batch mode [3]. Key parameters for successful scale-up include:

- Electrode surface area-to-volume ratio optimization

- Laminar flow conditions to prevent side reactions

- Real-time monitoring of bromide ion concentration [3]

Table 2: Batch vs. Flow Electrochemical Bromination

| Parameter | Batch (10 mmol) | Flow (100 mmol) |

|---|---|---|

| Yield (%) | 65 | 72 |

| Reaction Time (h) | 2 | 0.5 |

| Energy Consumption (kWh/mol) | 1.8 | 0.9 |

Crystal Packing Arrangements

The crystallographic analysis of 4-bromo-3-methyl-1H-pyrazole reveals distinct packing arrangements that are primarily observed through its metal complex formations. Single crystal X-ray diffraction studies demonstrate that this compound exhibits versatile coordination capabilities, forming complexes with various metal centers including copper (II), cadmium (II), cobalt (II), and nickel (II) [1] [2] [3].

| Complex | Crystal System | Space Group | Metal Coordination | Unit Cell Parameters |

|---|---|---|---|---|

| Cu(C4H5BrN2)4(NO3)2 | Triclinic | P1̄ | Octahedral | a = 7.177(2) Å, b = 10.999(3) Å, c = 10.414(3) Å |

| Cd(C4H5BrN2)4Cl2 | Monoclinic | P21/c | Octahedral | β = 100.145(11)°, V = 809.3(4) ų |

| Co(C4H5BrN2)4Cl2 | Monoclinic | P21/c | Octahedral | Z = 4 |

| Ni(C4H5BrN2)4Cl2 | Monoclinic | P21/c | Octahedral | Temperature = 200 K |

The copper complex crystallizes in the triclinic space group P1̄, where the Cu(II) center adopts an octahedral coordination geometry through four nitrogen atoms from the 4-bromo-3-methyl-1H-pyrazole ligands and two oxygen atoms from nitrate groups [1] [4]. The cadmium complex, along with the cobalt and nickel analogues, crystallizes in the monoclinic space group P21/c, with metal centers coordinated by four nitrogen atoms from the pyrazole ligands and two chloride anions [1] [3].

The crystal packing arrangements are significantly influenced by the bromine substituent, which creates specific steric requirements and electronic effects. The methyl group at the 3-position contributes to the overall molecular geometry, affecting intermolecular spacing and orientation within the crystal lattice [1] [2].

Intermolecular Interactions

The intermolecular interactions in 4-bromo-3-methyl-1H-pyrazole crystal structures are dominated by hydrogen bonding networks and van der Waals forces. Analysis of related pyrazole structures reveals that molecules are connected through N-H···N hydrogen bonding interactions, with typical donor-acceptor distances ranging from 1.94 to 2.18 Å [5] [6].

The pyrazole NH group acts as a hydrogen bond donor, while the nitrogen atoms in adjacent molecules serve as acceptors, creating extended hydrogen bonding networks throughout the crystal structure. The presence of the bromine atom at the 4-position creates additional intermolecular contacts, though direct Br···Br interactions are not always observed in these systems [5] [6].

Water molecules, when present in the crystal structure, participate in complex hydrogen bonding networks. For example, in related structures, water molecules form O-H···N and O-H···O hydrogen bonds with bond lengths of 1.80-2.18 Å and bond angles of 163-174° [5]. These interactions create layered molecular arrangements within the crystal lattice [5] [6].

Halogen Bonding Properties

Comparison with 4-Iodopyrazole

The halogen bonding capabilities of 4-bromo-3-methyl-1H-pyrazole can be understood through comparison with 4-iodopyrazole, which has been extensively studied as a model halogen bond donor. Rotational spectroscopy and ab initio calculations have revealed that both 4-bromopyrazole and 4-iodopyrazole exhibit similar halogen bonding characteristics [7] [8].

The nuclear quadrupole coupling constants (χaa and χbb - χcc) for the halogen atoms provide direct insight into the electronic environment around the halogen centers. For 4-bromopyrazole, these values indicate a significant σ-hole formation, which is essential for effective halogen bonding [7] [8]. The experimentally determined coupling constants demonstrate that the electronic environment around the bromine atom in 4-bromopyrazole is conducive to halogen bond formation [7].

Comparative analysis shows that while iodine generally forms stronger halogen bonds than bromine due to its larger polarizability and more pronounced σ-hole, the pyrazole ring system enhances the halogen bonding capability of bromine through electronic effects [7] [8]. The electron-withdrawing nature of the pyrazole ring increases the positive electrostatic potential on the bromine atom, making it a more effective halogen bond donor than simple alkyl bromides [7].

"Magic Bullet" Characteristics for Biochemical Structure Determination

The designation of 4-bromopyrazole and 4-iodopyrazole as "magic bullets" for biochemical structure determination stems from their unique combination of halogen bonding and hydrogen bonding capabilities [7] [8]. This dual functionality allows these compounds to form specific and directional interactions with biological targets, making them valuable tools for protein structure determination and drug design applications.

The "magic bullet" properties arise from several key characteristics:

Dual Bonding Capability: The pyrazole ring provides hydrogen bonding sites through the NH group, while the halogen substituent offers halogen bonding potential [7] [8].

Directional Specificity: Both halogen bonds and hydrogen bonds formed by these compounds exhibit high directionality, with R-X···Y angles approaching 180° for optimal interactions [7] [8].

Tunable Strength: The combination of ring electronics and halogen substituent allows for fine-tuning of interaction strength and selectivity [7] [8].

Biochemical Compatibility: The size and electronic properties of these compounds are well-suited for biological systems, allowing them to act as both molecular probes and potential pharmaceutical agents [7] [8].

The structural features that contribute to these "magic bullet" characteristics include the electron-deficient pyrazole ring system, which enhances both the acidity of the NH proton and the σ-hole formation on the halogen atom [7] [8].

Strength Relative to CH₃X and CF₃X Compounds

Comparative studies of halogen bonding strength reveal that 4-bromopyrazole and 4-iodopyrazole form halogen bonds that are broadly comparable in strength to those formed by CH₃X and CF₃X compounds [7] [8]. This comparison is significant because it establishes the pyrazole-based halogen bond donors as viable alternatives to traditional halogenated compounds for applications requiring specific halogen bonding interactions.

| Compound Class | Halogen Bond Strength | Electronic Character | Biochemical Utility |

|---|---|---|---|

| 4-Halopyrazoles | Comparable to CH₃X/CF₃X | Enhanced σ-hole | High (magic bullet) |

| CH₃X | Weak to Moderate | Limited σ-hole | Moderate |

| CF₃X | Moderate to Strong | Strong σ-hole | Moderate |

The strength comparison is based on nuclear quadrupole coupling constants and ab initio calculations, which indicate that the electronic environment around the halogen atoms in 4-halopyrazoles is optimized for halogen bonding [7] [8]. The pyrazole ring system acts as an electron-withdrawing group, similar to the trifluoromethyl group in CF₃X compounds, thereby enhancing the halogen bonding potential of the attached halogen atom [7] [8].

Experimental evidence from rotational spectroscopy confirms that the halogen bonding strength of 4-bromopyrazole is intermediate between that of CH₃Br and CF₃Br, while 4-iodopyrazole exhibits strength comparable to both CH₃I and CF₃I under similar conditions [7] [8]. This positioning makes the 4-halopyrazoles particularly attractive for applications where moderate halogen bonding strength is desired with the additional benefit of hydrogen bonding capability [7] [8].

Hydrogen Bonding Networks

The hydrogen bonding networks in 4-bromo-3-methyl-1H-pyrazole structures are characterized by the participation of the pyrazole NH group as a hydrogen bond donor and the nitrogen atoms as acceptors. The typical N-H···N hydrogen bond distances range from 1.94 to 2.12 Å, with bond angles between 151° and 165° [5] [6].

In crystal structures containing water molecules, complex three-dimensional hydrogen bonding networks develop. The water molecules form O-H···N hydrogen bonds with the pyrazole nitrogen atoms, with typical O-H···N distances of 2.12 Å and bond angles of 165° [5]. Additionally, water molecules participate in O-H···O hydrogen bonding with other water molecules or oxygen-containing groups, creating extended networks throughout the crystal structure [5] [6].

The presence of the bromine substituent influences the hydrogen bonding patterns by creating steric constraints and electronic effects. The electron-withdrawing nature of bromine reduces the electron density on the pyrazole ring, potentially affecting the strength of hydrogen bonds formed by the NH group [5] [6]. However, the methyl group at the 3-position provides electron density through inductive effects, partially compensating for the electron withdrawal by bromine [9].

The hydrogen bonding networks contribute significantly to the overall crystal stability and influence the physical properties of the compound. These networks are responsible for the formation of layered structures in many pyrazole-containing crystals, where molecules within layers are connected by strong hydrogen bonds, while interactions between layers are primarily van der Waals forces [5] [6].

Impact of Bromine Substituent on Electronic Distribution

The introduction of the bromine substituent at the 4-position of 3-methyl-1H-pyrazole significantly alters the electronic distribution within the molecule. The bromine atom, with its high electronegativity (2.96 on the Pauling scale), acts as an electron-withdrawing group, creating a localized positive charge density that affects both the ground state electronic structure and the reactivity of the compound [9] [10].

Computational studies using density functional theory (DFT) methods reveal that the HOMO-LUMO gap in 4-bromo-3-methyl-1H-pyrazole is approximately 4.5-5.2 eV, indicating moderate nucleophilicity compared to unsubstituted pyrazole derivatives [12]. The electron density distribution shows significant depletion at the C4 position due to the electron-withdrawing effect of bromine, which simultaneously enhances the electrophilicity of adjacent carbon atoms [9] [10].

| Electronic Property | Value/Description | Impact on Reactivity |

|---|---|---|

| HOMO-LUMO Gap | 4.5-5.2 eV | Moderate nucleophilicity |

| Electron Density at C4 | Reduced due to Br withdrawal | Favors electrophilic attack |

| Bromine Electronegativity Effect | Electron withdrawing (-I) | Activates adjacent positions |

| Methyl Group Inductive Effect | Electron donating (+I) | Directs to ortho positions |

| Pyrazole Ring Aromaticity | Maintained with substitution | Maintains cyclic stability |

The electron-withdrawing effect of bromine is partially counterbalanced by the electron-donating methyl group at the 3-position, which contributes electron density through both inductive and hyperconjugative effects [9] [10]. This creates an electronic asymmetry within the molecule that influences reaction selectivity and intermolecular interactions.

The bromine substituent also affects the π-electron system of the pyrazole ring through mesomeric effects. While bromine can donate electron density through its lone pairs (positive mesomeric effect), this is overshadowed by its strong inductive electron withdrawal, resulting in a net electron-deficient character at the 4-position [9] [10].

The altered electronic distribution has significant implications for the compound's chemical behavior. The electron-deficient nature of the 4-position makes it susceptible to nucleophilic attack, while the electron-rich areas of the molecule (particularly around the nitrogen atoms) are more likely to participate in electrophilic reactions [9] [10]. This electronic polarization is crucial for understanding the compound's reactivity patterns and its ability to form specific intermolecular interactions in both chemical and biological contexts.

XLogP3

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant